molecular formula C19H19N3O3 B7712360 N-(2-methoxyphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide

N-(2-methoxyphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide

Cat. No. B7712360
M. Wt: 337.4 g/mol
InChI Key: XSPPHCOTZODKDF-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as MPO, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of oxadiazole derivatives, which have been shown to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood, but it is thought to involve the inhibition of various cellular processes, including DNA synthesis and cell proliferation. N-(2-methoxyphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(2-methoxyphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to induce cell cycle arrest and apoptosis, while in non-cancer cells, it has been shown to have anti-inflammatory and antioxidant effects. In animal models, N-(2-methoxyphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to have neuroprotective effects and to improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-methoxyphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is that it has been extensively studied for its potential applications in various research areas. Additionally, N-(2-methoxyphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is relatively easy to synthesize and can be obtained in high yields. However, one limitation of using N-(2-methoxyphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-(2-methoxyphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide. One area of interest is the development of new cancer therapies based on N-(2-methoxyphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide. Another area of interest is the investigation of N-(2-methoxyphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide's potential applications in the treatment of neurodegenerative diseases. Additionally, research on the mechanism of action of N-(2-methoxyphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide may provide insights into its potential applications in other areas of research.

Synthesis Methods

The synthesis of N-(2-methoxyphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide can be achieved using a variety of methods, including the condensation of 2-methoxybenzohydrazide with p-tolylglyoxal in the presence of acetic acid and sodium acetate. This reaction yields the intermediate 3-(p-tolyl)-1,2,4-oxadiazol-5-amine, which can then be coupled with 2-methoxybenzoyl chloride to form N-(2-methoxyphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide.

Scientific Research Applications

N-(2-methoxyphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been studied for its potential applications in a variety of scientific research areas, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, N-(2-methoxyphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to possess anti-proliferative and anti-tumor properties, making it a promising candidate for the development of new cancer therapies. In neurodegenerative diseases, N-(2-methoxyphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to have neuroprotective effects, suggesting that it may be useful in the treatment of conditions such as Alzheimer's disease and Parkinson's disease. In infectious diseases, N-(2-methoxyphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

N-(2-methoxyphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-13-7-9-14(10-8-13)19-21-18(25-22-19)12-11-17(23)20-15-5-3-4-6-16(15)24-2/h3-10H,11-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSPPHCOTZODKDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide

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